molecular formula C15H23N5O3S B5219478 N-[5-(2-morpholinoethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1-benzenesulfonamide

N-[5-(2-morpholinoethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1-benzenesulfonamide

Cat. No.: B5219478
M. Wt: 353.4 g/mol
InChI Key: NNSJYTFODMFEKO-UHFFFAOYSA-N
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Description

N-[5-(2-morpholinoethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1-benzenesulfonamide is a complex organic compound that features a morpholinoethyl group, a tetrahydro-1,3,5-triazine ring, and a benzenesulfonamide moiety

Properties

IUPAC Name

N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O3S/c21-24(22,14-4-2-1-3-5-14)18-15-16-12-20(13-17-15)7-6-19-8-10-23-11-9-19/h1-5H,6-13H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSJYTFODMFEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2CNC(=NC2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2-morpholinoethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1-benzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as silver oxide, with the reaction mixture being stirred at room temperature for extended periods .

Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-[5-(2-morpholinoethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-[5-(2-morpholinoethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1-benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(2-morpholinoethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1-benzenesulfonamide involves its interaction with specific molecular targets. The morpholinoethyl group and the triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide moiety can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: N-[5-(2-morpholinoethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1-benzenesulfonamide is unique due to the combination of its structural features, which confer specific reactivity and potential applications that are not observed in other similar compounds. The presence of the triazine ring, in particular, distinguishes it from other morpholinoethyl-substituted compounds.

Biological Activity

N-[5-(2-morpholinoethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1-benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including data on its mechanism of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13H18N4O2S
  • CAS Number : 1209889-58-6

This structure includes a benzenesulfonamide moiety and a tetrahydrotriazine core, which are known to influence its biological interactions.

Antitumor Activity

Recent studies have indicated that derivatives of sulfonamides exhibit significant antitumor properties. The specific compound under review has demonstrated activity against various cancer cell lines.

Efficacy in Cell Lines

Cell LineIC50 (µM)Reference
HCC8276.26 ± 0.33
NCI-H3586.48 ± 0.11
A5499.48 ± 1.15

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showing promising antitumor effects.

The biological activity is primarily attributed to the compound's ability to inhibit specific signaling pathways involved in tumor growth. It is hypothesized that the morpholinoethyl group enhances cellular uptake and interaction with target proteins involved in cell proliferation.

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity against various pathogens:

PathogenActivity TypeReference
Escherichia coliModerate
Staphylococcus aureusModerate

These findings suggest that the compound may have broader therapeutic applications beyond oncology.

Study 1: Antitumor Efficacy in Vivo

A study conducted on xenograft models demonstrated that treatment with this compound resulted in significant tumor reduction compared to control groups. The treatment regimen was well-tolerated with minimal side effects observed.

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of similar compounds revealed that modifications in the sulfonamide group significantly influenced biological activity. Compounds with larger substituents on the benzenesulfonamide moiety exhibited enhanced potency against cancer cell lines.

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